(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid
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Overview
Description
(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid is a chiral compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate piperidine derivative as the starting material.
Protection of the Amino Group: The amino group of the piperidine derivative is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions to form the Boc-protected intermediate.
Hydroxylation: The Boc-protected intermediate undergoes hydroxylation at the 4-position using a suitable oxidizing agent such as osmium tetroxide (OsO4) or a similar reagent.
Carboxylation: The hydroxylated intermediate is then subjected to carboxylation to introduce the carboxylic acid functional group at the 2-position. This can be achieved using carbon dioxide (CO2) in the presence of a base such as sodium hydroxide (NaOH).
Purification: The final product, this compound, is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of continuous flow reactors, and implementation of efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine, which can then undergo various substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alcohols or aldehydes
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its structural features.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function. The Boc protecting group can be removed to expose the free amine, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
- (2R,4S)-1-(tert-butoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid
Uniqueness
(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. Its piperidine ring structure and the presence of both hydroxyl and carboxylic acid groups make it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
(2R,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAZZUFIDGXTDA-JGVFFNPUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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